![molecular formula C15H15FO2 B12566876 1-[2-(Benzyloxy)ethoxy]-3-fluorobenzene CAS No. 143915-16-6](/img/structure/B12566876.png)
1-[2-(Benzyloxy)ethoxy]-3-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Benzyloxy)ethoxy]-3-fluorobenzene is an organic compound that features a benzene ring substituted with a benzyloxyethoxy group and a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Benzyloxy)ethoxy]-3-fluorobenzene typically involves the reaction of 3-fluorophenol with 2-(benzyloxy)ethanol under suitable conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-(Benzyloxy)ethoxy]-3-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The benzyloxy group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substitution reactions can yield various substituted benzene derivatives.
- Oxidation reactions can produce aldehydes or carboxylic acids.
- Reduction reactions can yield alcohols.
Aplicaciones Científicas De Investigación
1-[2-(Benzyloxy)ethoxy]-3-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of advanced materials and polymers
Mecanismo De Acción
The mechanism of action of 1-[2-(Benzyloxy)ethoxy]-3-fluorobenzene depends on its specific application. In chemical reactions, the benzyloxyethoxy group can act as a leaving group or participate in electron-donating interactions. The fluorine atom can influence the reactivity of the benzene ring by altering its electronic properties .
Comparación Con Compuestos Similares
1-[2-(Benzyloxy)ethoxy]-3-bromo-5-fluorobenzene: Similar structure but with a bromine atom, which can influence its reactivity and applications.
2-(Benzyloxy)-1-ethoxy-3-fluorobenzene: Another similar compound with slight variations in the substitution pattern.
Uniqueness: 1-[2-(Benzyloxy)ethoxy]-3-fluorobenzene is unique due to the specific positioning of its functional groups, which can lead to distinct reactivity and applications compared to its analogs.
Propiedades
Número CAS |
143915-16-6 |
|---|---|
Fórmula molecular |
C15H15FO2 |
Peso molecular |
246.28 g/mol |
Nombre IUPAC |
1-fluoro-3-(2-phenylmethoxyethoxy)benzene |
InChI |
InChI=1S/C15H15FO2/c16-14-7-4-8-15(11-14)18-10-9-17-12-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2 |
Clave InChI |
KXTCTIJELHFRJE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCCOC2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(7-Bromoheptyl)oxy]methyl}-3-{[(prop-2-en-1-yl)oxy]methyl}oxetane](/img/structure/B12566810.png)
![3-[[[Dimethyl(trimethylsilyloxy)silyl]oxy-[3-[2-(2-methoxypropoxy)ethoxy]propyl]-methylsilyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-amine](/img/structure/B12566813.png)
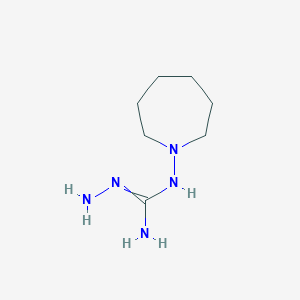
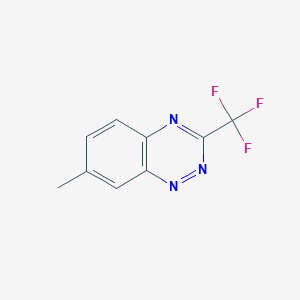
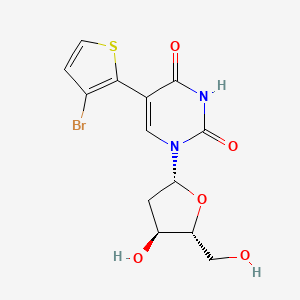
![[Thiene-2,5-diyldi(selenophene-5,2-diyl)]dimethanol](/img/structure/B12566832.png)
![2-[(2-Methyl-3-nitroprop-2-en-1-yl)oxy]oxane](/img/structure/B12566838.png)
![1-Butyl-2-[(prop-2-en-1-yl)oxy]cyclohexane](/img/structure/B12566840.png)
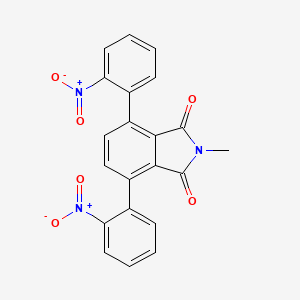
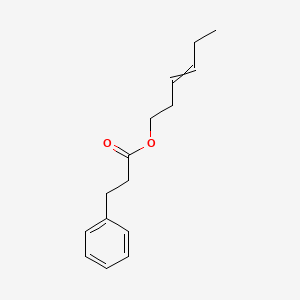
![4-[[(1E)-1-hydroxyimino-1-phenylpropan-2-ylidene]amino]phenol](/img/structure/B12566859.png)
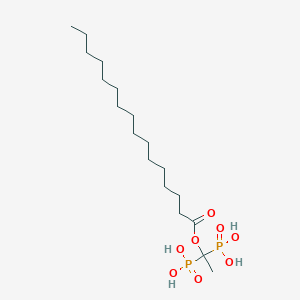
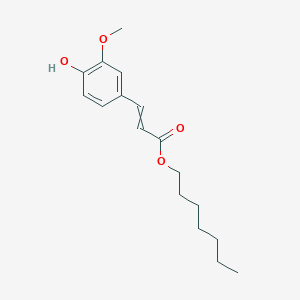
![4-Ethyl-6-[4-(1-methyl-1H-benzoimidazol-2-yl)-1H-pyrazol-3-yl]-benzene-1,3-diol](/img/structure/B12566887.png)
